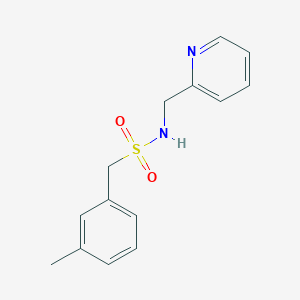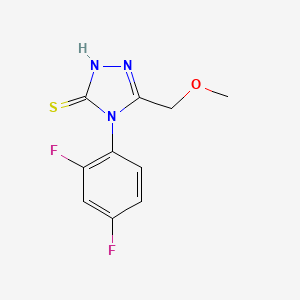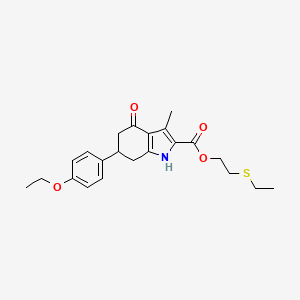
1-(3-methylphenyl)-N-(2-pyridinylmethyl)methanesulfonamide
Vue d'ensemble
Description
1-(3-methylphenyl)-N-(2-pyridinylmethyl)methanesulfonamide, also known as JNJ-31020028, is a novel small molecule inhibitor that has been developed for the treatment of neuropathic pain. This compound has shown promising results in preclinical studies and is currently undergoing clinical trials.
Mécanisme D'action
1-(3-methylphenyl)-N-(2-pyridinylmethyl)methanesulfonamide is a selective inhibitor of the T-type calcium channel Cav3.2. This channel is expressed in sensory neurons and plays a key role in the generation and transmission of pain signals. By inhibiting Cav3.2, 1-(3-methylphenyl)-N-(2-pyridinylmethyl)methanesulfonamide reduces the excitability of sensory neurons and attenuates the transmission of pain signals.
Biochemical and Physiological Effects
1-(3-methylphenyl)-N-(2-pyridinylmethyl)methanesulfonamide has been shown to have a number of biochemical and physiological effects in preclinical studies. It has been shown to reduce the release of glutamate and substance P, two neurotransmitters that play a key role in pain signaling. 1-(3-methylphenyl)-N-(2-pyridinylmethyl)methanesulfonamide has also been shown to reduce the expression of inflammatory cytokines, such as TNF-α and IL-1β, in animal models of neuropathic pain.
Avantages Et Limitations Des Expériences En Laboratoire
1-(3-methylphenyl)-N-(2-pyridinylmethyl)methanesulfonamide has several advantages for lab experiments. It has a favorable safety profile and has been shown to be well-tolerated in preclinical studies. It also has a potent analgesic effect in animal models of neuropathic pain. However, there are also some limitations to using 1-(3-methylphenyl)-N-(2-pyridinylmethyl)methanesulfonamide in lab experiments. Its synthesis method is complex and low-yielding, which can make it difficult to obtain large quantities of the compound. Additionally, 1-(3-methylphenyl)-N-(2-pyridinylmethyl)methanesulfonamide is a relatively new compound, and its long-term safety and efficacy have not yet been established.
Orientations Futures
There are several future directions for the study of 1-(3-methylphenyl)-N-(2-pyridinylmethyl)methanesulfonamide. One direction is to further investigate its mechanism of action and the downstream effects of Cav3.2 inhibition. Another direction is to study the pharmacokinetics and pharmacodynamics of 1-(3-methylphenyl)-N-(2-pyridinylmethyl)methanesulfonamide in humans to establish its safety and efficacy in clinical trials. Additionally, 1-(3-methylphenyl)-N-(2-pyridinylmethyl)methanesulfonamide could be studied in combination with other analgesic drugs to determine if it has synergistic effects. Finally, 1-(3-methylphenyl)-N-(2-pyridinylmethyl)methanesulfonamide could be studied in other pain models, such as inflammatory pain, to determine its potential utility in other types of pain.
Applications De Recherche Scientifique
1-(3-methylphenyl)-N-(2-pyridinylmethyl)methanesulfonamide has been extensively studied in preclinical models of neuropathic pain. It has been shown to have potent analgesic effects in various animal models of neuropathic pain, including chronic constriction injury, partial sciatic nerve ligation, and spinal nerve ligation. 1-(3-methylphenyl)-N-(2-pyridinylmethyl)methanesulfonamide has also been shown to have a favorable safety profile in preclinical studies.
Propriétés
IUPAC Name |
1-(3-methylphenyl)-N-(pyridin-2-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-12-5-4-6-13(9-12)11-19(17,18)16-10-14-7-2-3-8-15-14/h2-9,16H,10-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGLMSZLEELCHDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NCC2=CC=CC=N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-methylphenyl)-N-(pyridin-2-ylmethyl)methanesulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(2-methoxyethyl)[3-(2-pyrimidinyloxy)benzyl]amine hydrochloride](/img/structure/B4651969.png)
![2-{[4-(2-chloro-4-fluorobenzyl)-1-piperazinyl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4651998.png)
![N-(4-methyl-3-nitrophenyl)-2-[(4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B4652004.png)

![3-(4-chlorophenyl)-2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]-1-(1H-indol-3-yl)-1-propanone](/img/structure/B4652013.png)
![16-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-3-hydroxyandrostan-17-one](/img/structure/B4652014.png)

![4-{[4-(2-methoxyphenyl)-1-piperazinyl]methyl}-6-(4-morpholinyl)-1,3,5-triazin-2-amine](/img/structure/B4652034.png)
![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-4-(3,4-dichlorophenyl)piperazine](/img/structure/B4652037.png)
![N-butyl-4-[(5-chloro-2-thienyl)methyl]-1-piperazinecarboxamide](/img/structure/B4652041.png)
![3-[(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)methyl]phenyl 3-chlorobenzoate](/img/structure/B4652055.png)
![N-(3-nitrophenyl)-2-{4-[(propylamino)sulfonyl]phenoxy}acetamide](/img/structure/B4652062.png)
![1-(4-chlorobenzyl)-4-(1H-imidazol-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B4652070.png)